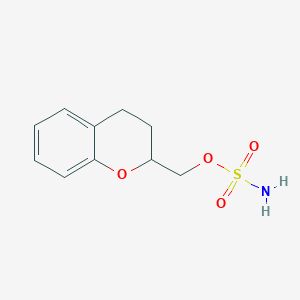

Sulfamic acid chroman-2-ylmethyl ester

Description

Properties

CAS No. |

835894-63-8 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethyl sulfamate |

InChI |

InChI=1S/C10H13NO4S/c11-16(12,13)14-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H2,11,12,13) |

InChI Key |

OXNGFJDSVRPPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1COS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid chroman-2-ylmethyl ester involves the esterification of sulfamic acid with chroman-2-ylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Sulfamic acid chroman-2-ylmethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sulfamic acid and chroman-2-ylmethanol.

Oxidation: The chroman-2-ylmethyl group can be oxidized to form corresponding ketones or aldehydes.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Hydrolysis: Sulfamic acid and chroman-2-ylmethanol.

Oxidation: Chroman-2-one derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sulfamic acid chroman-2-ylmethyl ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. Its unique reactivity makes it valuable in developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of sulfamic acid chroman-2-ylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing sulfamic acid, which can then interact with active sites of enzymes, inhibiting their activity. The chroman-2-ylmethyl group can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory potency and physicochemical properties of sulfamic acid chroman-2-ylmethyl ester are compared below with related sulfamate esters and sulfonamide derivatives.

Sulfamate Esters with Aliphatic Chains

a. Sulfamic Acid 6-Sulfamoyloxy-hexyl Ester

- CA-II Inhibition (Kᵢ) : 8.3 nM

- Structure : A six-carbon aliphatic chain between the sulfamate and ester groups.

- Its higher potency (lower Kᵢ) suggests stronger zinc coordination or better fit within CA-II’s hydrophobic pocket.

b. Sulfamic Acid 7-Sulfamoyloxy-heptyl Ester

Aromatic and Heterocyclic Derivatives

a. Sulfamic Acid Benzo[1,3]dioxol-2-ylmethyl Ester

- CA-II Inhibition (IC₅₀) : 280 nM

- Structure : Benzodioxole ring system.

- Comparison : The rigid, planar benzodioxole group results in lower potency (higher IC₅₀) than the chroman derivative. This suggests that the chroman system’s partial saturation (one aromatic ring, one oxygen-containing ring) provides a more favorable balance of flexibility and binding interactions.

b. Sulfamide

SAR Insights :

- Aliphatic vs. Aromatic Chains : Aliphatic esters (hexyl/heptyl) exhibit higher potency than aromatic derivatives, possibly due to better accommodation in CA-II’s hydrophobic regions.

- Steric Effects : The chroman derivative’s bicyclic structure introduces steric hindrance, reducing potency compared to simpler aliphatic analogs.

- Zinc-Binding Efficiency : Sulfamide’s lack of substituents maximizes zinc coordination, explaining its superior activity.

Notes and Considerations

- Metric Variability : Direct comparison of IC₅₀ (chroman derivative) and Kᵢ (aliphatic esters) values is complicated by differing assay conditions. IC₅₀ measures ligand concentration for 50% inhibition, while Kᵢ reflects binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.